Cas no 488-38-0 (D-Glycero-D-talo-heptitol)

D-Glycero-D-talo-heptitol Chemical and Physical Properties
Names and Identifiers
-
- D-glycero-D-manno-Heptitol
- D-GLYCERO-D-TALO-HEPTITOL
- volemitol
- D-glycero-D-manno-Heptit
- D-Glycero-D-taloheptit
- D-Volemitol
- (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol
- (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol
- Q4DGQ5L6AJ
- EINECS 207-675-2
- (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptaol
- 2226642-56-2
- CHEBI:10017
- HY-N7054
- 488-38-0
- beta-mannoheptitol
- DTXSID701021103
- C08260
- SCHEMBL606879
- NS00042859
- NSC 111937
- CS-0093038
- AC1L9B67
- W-202857
- NSC-111937
- UNII-Q4DGQ5L6AJ
- Q3045262
- alpha-sedoheptitol
- VOLEMITOL, D-
- D-Glycero-D-galacto-heptitol
- 30635-52-0
- Perseitol
- (2R,3R,4R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol
- Peracitol
- L-glycero-D-manno-heptitol
- D-Glycero-D-talo-heptitol
-
- Inchi: InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1
- InChI Key: OXQKEKGBFMQTML-KVTDHHQDSA-N
- SMILES: OC[C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O
Computed Properties
- Exact Mass: 212.09000
- Monoisotopic Mass: 212.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3.7
- Topological Polar Surface Area: 142A^2
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 625.1±50.0 °C at 760 mmHg
- Flash Point: 319.0±24.7 °C
- Refractive Index: 1.617
- PSA: 141.61000
- LogP: -4.22450
- Vapor Pressure: 0.0±4.1 mmHg at 25°C
D-Glycero-D-talo-heptitol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
D-Glycero-D-talo-heptitol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60080-250mg |
Volemitol |
488-38-0 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60080-500mg |
Volemitol |
488-38-0 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
Biosynth | MG10117-10 mg |
D-Glycero-D-talo-heptitol |
488-38-0 | 10mg |
$88.94 | 2023-01-03 | ||
Biosynth | MG10117-25 mg |
D-Glycero-D-talo-heptitol |
488-38-0 | 25mg |
$146.11 | 2023-01-03 | ||
Biosynth | MG10117-100 mg |
D-Glycero-D-talo-heptitol |
488-38-0 | 100MG |
$444.68 | 2023-01-03 | ||
A2B Chem LLC | AX42827-50mg |
D-Glycero-d-talo-heptitol |
488-38-0 | 50mg |
$344.00 | 2024-04-19 | ||
A2B Chem LLC | AX42827-100mg |
D-Glycero-d-talo-heptitol |
488-38-0 | 100mg |
$538.00 | 2024-04-19 | ||
A2B Chem LLC | AX42827-25mg |
D-Glycero-d-talo-heptitol |
488-38-0 | 25mg |
$244.00 | 2024-04-19 | ||
Biosynth | MG10117-50 mg |
D-Glycero-D-talo-heptitol |
488-38-0 | 50mg |
$247.75 | 2023-01-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60080-100mg |
Volemitol |
488-38-0 | 98% | 100mg |
¥0.00 | 2023-09-07 |
D-Glycero-D-talo-heptitol Related Literature
-
1. 1H nuclear magnetic resonance spectra and conformations of six heptitols in deuterium oxideDavid Lewis J. Chem. Soc. Perkin Trans. 2 1986 467
-
Thaciana Malaspina,Leonardo M. Abreu,Tertius L. Fonseca,Eudes Fileti Phys. Chem. Chem. Phys. 2014 16 17863
-
Vimal Kant Harit,Namakkal G. Ramesh RSC Adv. 2016 6 109528
-
Takuo Okuda,Kunihiro Konishi Chem. Commun. (London) 1968 671
-
5. 1H N.m.r. spectra and conformations of three heptitols in deuterium oxideDavid Lewis,Stephen J. Angyal J. Chem. Soc. Perkin Trans. 2 1989 1763
Additional information on D-Glycero-D-talo-heptitol
Recent Advances in the Study of 488-38-0 and D-Glycero-D-talo-heptitol in Chemical Biology and Pharmaceutical Research
In recent years, the compound with CAS number 488-38-0 and the sugar derivative D-Glycero-D-talo-heptitol have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug development, metabolic studies, and as intermediates in the synthesis of complex bioactive compounds. This research brief aims to provide an overview of the latest findings related to these substances, highlighting their roles in current scientific investigations.
The compound 488-38-0, a chemical entity with specific structural features, has been studied for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have explored its reactivity and compatibility with various biochemical systems, shedding light on its utility in medicinal chemistry. Meanwhile, D-Glycero-D-talo-heptitol, a rare heptitol sugar, has been investigated for its unique biochemical properties, including its role in carbohydrate metabolism and its potential as a chiral auxiliary in asymmetric synthesis.
One of the key findings in recent research involves the use of 488-38-0 as a precursor in the synthesis of glycosidase inhibitors. These inhibitors are crucial in the development of treatments for diseases such as diabetes and viral infections. The compound's ability to form stable intermediates has made it a valuable tool in the design of new inhibitor molecules. Similarly, D-Glycero-D-talo-heptitol has been employed in the study of carbohydrate-protein interactions, providing insights into the mechanisms of cell signaling and pathogen recognition.
Methodologically, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been pivotal in characterizing the structural and functional properties of these molecules. Computational modeling has also played a significant role in predicting their behavior in biological systems, facilitating the design of more effective derivatives. These approaches have enabled researchers to uncover novel applications and optimize the synthesis pathways for both compounds.
In conclusion, the ongoing research on 488-38-0 and D-Glycero-D-talo-heptitol underscores their importance in the advancement of chemical biology and pharmaceutical sciences. The findings not only enhance our understanding of their biochemical roles but also open new avenues for therapeutic development. Future studies are expected to further explore their potential, particularly in the context of personalized medicine and targeted drug delivery systems.




